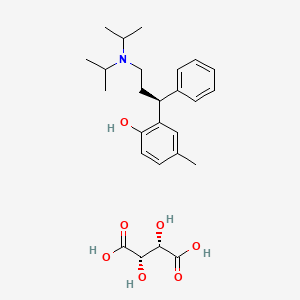

S-(-)-Tolterodine D-Tartrate

描述

S-(-)-Tolterodine D-Tartrate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of S-(-)-Tolterodine D-Tartrate involves multiple steps. The initial step typically includes the formation of the phenol derivative through a series of reactions involving phenol and isopropyl groups. The subsequent steps involve the introduction of the bis(1-methylethyl)amino group and the phenylpropyl group under controlled conditions. The final step includes the formation of the salt with 2,3-dihydroxybutanedioate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.

化学反应分析

Types of Reactions

S-(-)-Tolterodine D-Tartrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Clinical Efficacy

Numerous clinical trials have established the efficacy of S-(-)-Tolterodine D-Tartrate in treating OAB. Key findings from randomized controlled studies include:

- Reduction in Urge Incontinence Episodes : In a study involving 1,529 patients, tolterodine extended-release (ER) at 4 mg once daily significantly reduced the mean number of urge incontinence episodes per week compared to placebo (71% reduction for tolterodine ER vs. 33% for placebo) .

- Improvement in Micturition Frequency : Patients receiving tolterodine experienced statistically significant reductions in micturition frequency and increased volume voided per micturition .

Tolerability Profile

This compound is noted for its favorable tolerability compared to other antimuscarinics like oxybutynin. Clinical studies indicate a lower incidence of side effects such as dry mouth:

- Dry Mouth Incidence : The rate of dry mouth was reported at 23% for tolterodine ER compared to 30% for oxybutynin IR . This improvement contributes to higher patient adherence and satisfaction.

Comparative Studies

In comparative studies against other treatments for OAB, this compound has demonstrated notable effectiveness:

| Treatment | Mean Reduction in Incontinence Episodes | Dry Mouth Incidence |

|---|---|---|

| Tolterodine ER (4 mg) | 71% | 23% |

| Oxybutynin IR (5 mg) | 60% | 30% |

| Placebo | 33% | - |

Combination Therapy

Recent research indicates that combining this compound with alpha-blockers like tamsulosin may enhance therapeutic outcomes for male patients with OAB symptoms . This combination therapy approach is gaining traction as it addresses both bladder overactivity and potential prostate-related urinary issues.

Pediatric Use

This compound is also being explored for pediatric applications, particularly in treating nocturnal enuresis (bedwetting). Clinical studies suggest that doses ranging from 0.03 to 0.12 mg/kg are generally well tolerated among children aged 1 month to 15 years .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Elderly Patients : A cohort study involving elderly patients demonstrated significant improvements in urinary symptoms with minimal adverse effects, reinforcing the drug's safety profile in older demographics .

- Transdermal Administration : A study on transdermal patches showed similar efficacy to oral doses while reducing common side effects like dry mouth and constipation, suggesting a promising alternative delivery method .

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- Phenol, 2,4-bis(1-methylethyl)-

- Phenol, 2-(1-methylethyl)-

- Phenol, 2,4,6-tris(1-methylethyl)-

Uniqueness

S-(-)-Tolterodine D-Tartrate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

生物活性

S-(-)-Tolterodine D-tartrate is a muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB). This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and clinical efficacy. This article explores these aspects in detail, supported by data tables and case studies.

S-(-)-Tolterodine acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M2 and M3 subtypes. By inhibiting these receptors, tolterodine reduces bladder contractions and increases bladder capacity, thereby alleviating symptoms associated with OAB such as urgency and frequency of urination.

- Key Actions :

Pharmacokinetics

Tolterodine is extensively metabolized in the liver, primarily via the cytochrome P450 2D6 pathway, leading to the formation of its active metabolite, 5-hydroxymethyltolterodine . This metabolite has similar pharmacological effects as tolterodine itself.

Table 1: Pharmacokinetic Parameters of Tolterodine and Its Metabolite

| Parameter | Tolterodine (4 mg) | 5-Hydroxymethyltolterodine |

|---|---|---|

| Volume of Distribution (L) | 113 ± 26.7 | Not specified |

| Protein Binding (%) | ~96.3 | Not specified |

| Half-life (hours) | 3-4 | Not specified |

| Urinary Excretion (%) | 77% | 5% to 14% |

Clinical Efficacy

Clinical trials have demonstrated that tolterodine significantly improves micturition parameters in patients with OAB. In a pooled analysis of several studies:

- Reduction in Incontinence Episodes :

Table 2: Change in Weekly Incontinence Episodes

| Treatment Group | Baseline Mean (SD) | Week 12 Mean (SD) | Change from Baseline (Mean ± SD) |

|---|---|---|---|

| Tolterodine (2 mg q.d.) | 13.8 (8.0) | 10.0 (8.7) | -3.8 (6.1) |

| Placebo | 14.2 (9.3) | 8.9 (9.1) | -5.3 (7.6) |

Safety and Tolerability

Tolterodine is generally well tolerated, with the most common adverse effect being dry mouth, which occurs less frequently than with other antimuscarinics:

- Incidence of Dry Mouth :

- Tolterodine: ~40%

- Oxybutynin: ~78%

In pediatric studies, tolterodine showed a comparable safety profile with a minor increase in urinary tract infections observed .

Case Studies

A notable case study highlighted an incident of tolterodine poisoning , presenting symptoms typical of anticholinergic toxicity such as drowsiness and confusion . This underscores the importance of monitoring dosage and patient response during treatment.

属性

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHNMSJGYKMTRB-KAKIZCIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-54-8 | |

| Record name | Phenol, 2-[(1S)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。